Cas no 2353786-01-1 (3-(2-Iodophenyl)-1,2-oxazole-5-carboxylic acid)

3-(2-Iodophenyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound featuring an iodophenyl substituent and a carboxylic acid functional group on an oxazole core. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The iodine moiety offers versatility for further functionalization via cross-coupling reactions, such as Suzuki or Heck couplings, while the carboxylic acid group enables derivatization into esters, amides, or other derivatives. Its well-defined reactivity profile and stability under standard conditions make it suitable for use in medicinal chemistry and material science research. The compound is typically handled under controlled conditions to ensure purity and optimal performance in synthetic applications.
3-(2-Iodophenyl)-1,2-oxazole-5-carboxylic acid structure
2353786-01-1 structure
商品名:3-(2-Iodophenyl)-1,2-oxazole-5-carboxylic acid
CAS番号:2353786-01-1
MF:C10H6INO3
メガワット:315.064014911652
CID:6327275
PubChem ID:165458093

3-(2-Iodophenyl)-1,2-oxazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-31569195
    • 3-(2-iodophenyl)-1,2-oxazole-5-carboxylic acid
    • 2353786-01-1
    • 3-(2-Iodophenyl)-1,2-oxazole-5-carboxylic acid
    • インチ: 1S/C10H6INO3/c11-7-4-2-1-3-6(7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14)
    • InChIKey: OQNIJFSSTWOMPO-UHFFFAOYSA-N
    • ほほえんだ: IC1C=CC=CC=1C1C=C(C(=O)O)ON=1

計算された属性

  • せいみつぶんしりょう: 314.93924g/mol
  • どういたいしつりょう: 314.93924g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 249
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

3-(2-Iodophenyl)-1,2-oxazole-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-31569195-1.0g
3-(2-iodophenyl)-1,2-oxazole-5-carboxylic acid
2353786-01-1 95%
1g
$0.0 2023-06-06
Aaron
AR02928Z-10g
3-(2-iodophenyl)-1,2-oxazole-5-carboxylicacid
2353786-01-1 95%
10g
$4160.00 2023-12-15
1PlusChem
1P02920N-250mg
3-(2-iodophenyl)-1,2-oxazole-5-carboxylicacid
2353786-01-1 95%
250mg
$491.00 2024-05-23
1PlusChem
1P02920N-50mg
3-(2-iodophenyl)-1,2-oxazole-5-carboxylicacid
2353786-01-1 95%
50mg
$255.00 2024-05-23
Aaron
AR02928Z-500mg
3-(2-iodophenyl)-1,2-oxazole-5-carboxylicacid
2353786-01-1 95%
500mg
$776.00 2025-02-17
Aaron
AR02928Z-1g
3-(2-iodophenyl)-1,2-oxazole-5-carboxylicacid
2353786-01-1 95%
1g
$987.00 2025-02-17
1PlusChem
1P02920N-1g
3-(2-iodophenyl)-1,2-oxazole-5-carboxylicacid
2353786-01-1 95%
1g
$926.00 2024-05-23
1PlusChem
1P02920N-500mg
3-(2-iodophenyl)-1,2-oxazole-5-carboxylicacid
2353786-01-1 95%
500mg
$737.00 2024-05-23
Aaron
AR02928Z-100mg
3-(2-iodophenyl)-1,2-oxazole-5-carboxylicacid
2353786-01-1 95%
100mg
$357.00 2025-02-17
Aaron
AR02928Z-2.5g
3-(2-iodophenyl)-1,2-oxazole-5-carboxylicacid
2353786-01-1 95%
2.5g
$1909.00 2023-12-15

3-(2-Iodophenyl)-1,2-oxazole-5-carboxylic acid 関連文献

3-(2-Iodophenyl)-1,2-oxazole-5-carboxylic acidに関する追加情報

3-(2-Iodophenyl)-1,2-Oxazole-5-Carboxylic Acid: A Comprehensive Overview

3-(2-Iodophenyl)-1,2-Oxazole-5-Carboxylic Acid is a unique organic compound with the CAS number 2353786-01-1. This compound belongs to the class of heterocyclic aromatic compounds, specifically the oxazole family. The molecule features a substituted oxazole ring system with a carboxylic acid group at position 5 and an iodophenyl substituent at position 3. The presence of the iodine atom in the aromatic ring introduces interesting electronic and steric properties, making this compound a valuable substrate for various chemical and biological studies.

The synthesis of 3-(2-Iodophenyl)-1,2-Oxazole-5-Carboxylic Acid typically involves multi-step reactions, often starting from simple precursors like aldehydes or ketones. The formation of the oxazole ring is achieved through cyclization reactions under specific conditions, such as acidic or basic environments. The introduction of the iodophenyl group requires careful control to ensure regioselectivity and high yields. Recent advancements in catalytic methods and green chemistry have made the synthesis of this compound more efficient and environmentally friendly.

One of the most significant applications of 3-(2-Iodophenyl)-1,2-Oxazole-5-Carboxylic Acid lies in its use as a building block in medicinal chemistry. The oxazole ring is known for its stability and ability to participate in various bioisosteric replacements, making it a popular choice in drug design. The iodine substituent further enhances the compound's potential as a radiotracer or contrast agent in medical imaging techniques such as positron emission tomography (PET). Recent studies have explored its role in targeting specific receptors and enzymes, highlighting its potential in the development of novel therapeutic agents.

In addition to its medicinal applications, 3-(2-Iodophenyl)-1,2-Oxazole-5-Carboxylic Acid has shown promise in materials science. Its ability to form stable coordination complexes with metal ions makes it a candidate for use in catalysis and sensor technologies. Researchers have also investigated its properties as a ligand in organometallic chemistry, where it can facilitate selective transformations of organic substrates.

The chemical stability and reactivity of 3-(2-Iodophenyl)-1,2-Oxazole-5-Carboxylic Acid are influenced by its molecular structure. The electron-withdrawing effects of the carboxylic acid group and the electron-donating effects of the iodophenyl group create a dynamic balance that affects the compound's reactivity towards nucleophilic and electrophilic attacks. Recent computational studies have provided deeper insights into its electronic structure and bonding characteristics, which are crucial for predicting its behavior in different chemical environments.

From an analytical standpoint, 3-(2-Iodophenyl)-1,2-Oxazole-5-Carboxylic Acid can be characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These methods allow for precise determination of its molecular structure and purity, ensuring high-quality standards for both research and industrial applications.

In conclusion, 3-(2-Iodophenyl)-1,2-Oxazole-5-Carboxylic Acid is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool for researchers in fields ranging from medicinal chemistry to materials science. As ongoing research continues to uncover new potential uses for this compound, it is likely to play an increasingly important role in both academic and industrial settings.

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